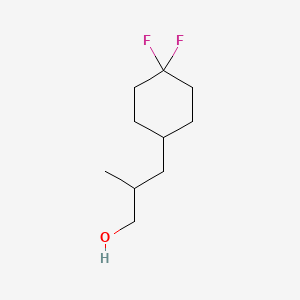
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C10H18F2O It is characterized by the presence of a difluorocyclohexyl group attached to a methylpropanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol typically involves the reaction of 4,4-difluorocyclohexanone with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:
Formation of Grignard Reagent: Reacting 2-methylpropan-1-ol with magnesium in anhydrous ether to form the Grignard reagent.
Addition Reaction: The Grignard reagent is then added to 4,4-difluorocyclohexanone under controlled conditions to form the intermediate alcohol.
Reduction: The intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(4,4-Difluorocyclohexyl)-2-methylpropanal or 3-(4,4-Difluorocyclohexyl)-2-methylpropanone.
Reduction: Various alcohol derivatives depending on the specific conditions and reagents used.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
科学研究应用
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s overall activity and efficacy.
相似化合物的比较
Similar Compounds
- 3-(4,4-Difluorocyclohexyl)-2-methylpropanal
- 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid
- 3-(4,4-Difluorocyclohexyl)propanoic acid
Uniqueness
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the difluorocyclohexyl group and the methylpropanol backbone. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
生物活性
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is an organic compound characterized by the molecular formula C10H18F2O. It features a difluorocyclohexyl group attached to a 2-methylpropan-1-ol backbone. The presence of fluorine atoms enhances its chemical properties, making it a significant subject of interest in medicinal chemistry and biological research.
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. The fluorine atoms in its structure contribute to its binding affinity and selectivity, potentially leading to significant biological effects. Investigations are ongoing to explore its role in modulating enzyme activity and cellular signaling pathways through these interactions.
Enzyme Inhibition and Receptor Binding
The compound has been shown to inhibit certain enzymes, which is crucial for understanding its therapeutic potential. Studies suggest that it may modulate receptor activity, influencing various biological processes. The specific pathways affected by this compound are still being elucidated, but preliminary findings indicate a promising profile for therapeutic applications.
Case Studies
- Enzyme Interaction Study : A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that the compound could significantly alter enzyme activity, suggesting potential applications in drug metabolism modulation.
- Receptor Binding Affinity : Another investigation assessed the binding affinity of this compound to various G-protein coupled receptors (GPCRs). Results indicated a higher binding affinity compared to non-fluorinated analogs, highlighting the influence of fluorination on receptor interactions.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds to highlight the uniqueness of this compound:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C10H18F2O | Enzyme inhibition; receptor modulation |
| 1-(4-Fluorophenyl)-2-methylpropan-1-ol | C10H13F | Moderate receptor activity |
| 3-Cyclohexyl-2-methylpropan-1-ol | C11H22O | Limited biological activity |
This table illustrates how the unique difluorocyclohexyl group influences its biological activity compared to other compounds.
属性
分子式 |
C10H18F2O |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-8(7-13)6-9-2-4-10(11,12)5-3-9/h8-9,13H,2-7H2,1H3 |
InChI 键 |
ZMCXKXDWRAECMG-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCC(CC1)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















